molecular formula C97H154N34O36S2 B8235380 5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[2-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-methoxy-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[2-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-methoxy-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

Cat. No.: B8235380
M. Wt: 2436.6 g/mol
InChI Key: BOARIOLZPFSAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[2-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-methoxy-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H154N34O36S2/c1-43(2)29-55(119-83(154)60(36-72(143)144)123-86(157)62(39-132)127-87(158)63(40-133)126-79(150)52(21-27-168-7)113-75(146)48(98)32-70(139)140)81(152)115-51(18-20-69(137)138)77(148)114-49(13-9-23-108-96(102)103)76(147)122-59(35-71(141)142)84(155)120-56(30-46-37-106-41-110-46)82(153)117-53(14-10-24-109-97(104)105)93(163)130-25-12-16-65(130)89(160)124-57(31-47-38-107-42-111-47)85(156)128-73(44(3)4)90(161)129-92(167-6)91(162)118-54(22-28-169-8)94(164)131-26-11-15-64(131)88(159)116-50(17-19-66(99)134)78(149)121-58(33-67(100)135)80(151)112-45(5)74(145)125-61(95(165)166)34-68(101)136/h37-38,41-45,48-65,73,92,132-133H,9-36,39-40,98H2,1-8H3,(H2,99,134)(H2,100,135)(H2,101,136)(H,106,110)(H,107,111)(H,112,151)(H,113,146)(H,114,148)(H,115,152)(H,116,159)(H,117,153)(H,118,162)(H,119,154)(H,120,155)(H,121,149)(H,122,147)(H,123,157)(H,124,160)(H,125,145)(H,126,150)(H,127,158)(H,128,156)(H,129,161)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,165,166)(H4,102,103,108)(H4,104,105,109)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOARIOLZPFSAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(C(C)C)C(=O)NC(C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)OC)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H154N34O36S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

The compound is characterized by a long chain of amino acids and functional groups, indicating that it may interact with biological systems in complex ways. Its structure suggests potential roles in modulating biological pathways, possibly as an enzyme inhibitor or receptor agonist.

  • Enzyme Inhibition : The presence of multiple amino acid residues and functional groups suggests that the compound may act as an inhibitor for specific enzymes. Enzyme inhibitors are crucial in drug design as they can modulate metabolic pathways, potentially leading to therapeutic effects in diseases like cancer or diabetes.
  • Receptor Interaction : Given its structural complexity, the compound may interact with various receptors. For example, it could potentially bind to G-protein coupled receptors (GPCRs) or other membrane-bound receptors, influencing signal transduction pathways.
  • Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activities, which can protect cells from oxidative stress and damage. This property is essential in developing therapies for conditions related to oxidative damage.

Case Studies and Research Findings

  • Anticancer Activity : Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of imidazole have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : Some studies have highlighted the antibacterial properties of complex amino acid compounds. For example, extracts from certain plants containing similar amino acid sequences have demonstrated effective inhibition of bacterial growth by disrupting cellular respiration .
  • Neuroprotective Effects : Certain amino acid-based compounds have been researched for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems or reducing inflammation.

Data Table: Summary of Biological Activities

Activity TypePotential MechanismReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial respiration
NeuroprotectiveModulation of neurotransmitters

Future Directions

The complex structure of this compound opens several avenues for future research:

  • Synthesis of Derivatives : Modifying specific functional groups could enhance biological activity or selectivity towards particular targets.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics will be crucial in understanding how this compound behaves in a living organism.
  • Clinical Trials : If preclinical studies show promise, advancing to clinical trials could validate its efficacy and safety for therapeutic use.

Comparison with Similar Compounds

Key Observations :

  • Compound X’s carbamimidamido groups resemble antifibrinolytic agents (e.g., 6-aminohexanoic acid derivatives), but its branched structure may enhance target specificity .
  • Unlike caffeoylquinic acid derivatives, Compound X lacks ester linkages but shares imidazole groups, which may influence lipid metabolism or metal ion coordination .

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